3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is notable for its unique structural features, which include a fluorophenyl group, a pyrazole ring, and a pyrazolo[1,5-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is often introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrazole intermediate.
Formation of the Pyrazolo[1,5-a]pyridine Moiety: This step involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with the pyrazole intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, 3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as enzyme inhibition or receptor modulation.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. It may also be employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as cell proliferation inhibition or apoptosis induction.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide
- 3-(4-bromophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide
- 3-(4-methylphenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-pyrazole-5-carboxamide lies in its fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This fluorine atom can influence the compound’s binding affinity to biological targets and its overall stability, making it a valuable molecule for various applications.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-pyrazolo[1,5-a]pyridin-5-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O/c1-23-17(11-16(22-23)12-2-4-13(19)5-3-12)18(25)21-14-7-9-24-15(10-14)6-8-20-24/h2-11H,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOVCIZPTZJUIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC4=CC=NN4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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